3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate
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Overview
Description
3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate is a complex organic compound that features a combination of fluorinated aromatic rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a series of substitution reactions, often involving fluorobenzene derivatives and appropriate catalysts.
Carbamoylation and Sulfamoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound can be used as a tool to study the effects of fluorinated aromatic compounds on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as epidermal growth factor receptor (EGFR), inhibiting their activity and thereby preventing cancer cell proliferation.
Pathway Modulation: It may also modulate signaling pathways involved in cell growth and apoptosis, contributing to its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and fluorophenyl groups but lacks the carbamoyl and sulfamate functionalities.
3-Fluorophenylboronic Acid: Contains the fluorophenyl group but differs significantly in structure and reactivity.
Uniqueness
3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate is unique due to its combination of fluorinated aromatic rings and a pyrimidine core, along with the presence of both carbamoyl and sulfamate groups. This unique structure contributes to its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C18H11F5N4O4S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
(3-fluorophenyl) N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate |
InChI |
InChI=1S/C18H11F5N4O4S/c19-11-6-4-10(5-7-11)14-9-15(18(21,22)23)25-16(24-14)26-17(28)27-32(29,30)31-13-3-1-2-12(20)8-13/h1-9H,(H2,24,25,26,27,28) |
InChI Key |
HFHIFJBFBJWQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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